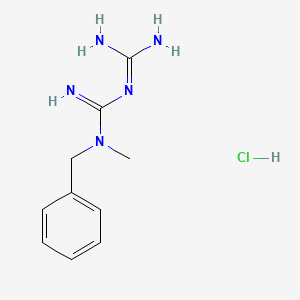

1-苄基-1-甲基双胍盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-Benzyl-1-methylbiguanide hydrochloride involves several chemical reactions showcasing the compound's versatility and the intricacies involved in its creation. For example, arylbiguanides react with benzoylacetone in the presence of proton to form an eight-membered ring compound, highlighting a unique synthetic route and the chemical behavior of biguanide derivatives in organic synthesis (Furukawa, Kojima, & Hayashi, 1972).

Molecular Structure Analysis

The molecular structure of related compounds, like N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, has been characterized by various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray single crystal diffraction. These studies provide insights into the electronic and geometrical configuration of biguanide derivatives, offering a foundation for understanding the molecular structure of 1-Benzyl-1-methylbiguanide hydrochloride (Demir, Dinçer, Cukurovalı, & Yilmaz, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Benzyl-1-methylbiguanide hydrochloride derivatives can be illustrated through the study of their reactions, such as the acid hydrolysis of nitroso-guanidine derivatives, which involves complex mechanisms including proton transfers and denitrosation. These studies shed light on the chemical behavior of biguanide compounds under various conditions (Leis, Moreira, Norberto, Iley, & García‐Río, 1998).

Physical Properties Analysis

Investigations into the physical properties of compounds related to 1-Benzyl-1-methylbiguanide hydrochloride reveal information about their stability, solubility, and crystalline structure. For instance, the study of tetramethylguanidiniumchlorosulfonate ionic liquid highlights the importance of molecular design in achieving desirable solubility and stability features, which are crucial for the application of these compounds in various fields (Reddy, Valasani, Lim, & Jeong, 2015).

科学研究应用

合成和衍生物研究:

- 辻,百百,和植田(1967)报道了氨基烷基胍衍生物的合成,包括 N1-苄基化合物的脱苄基形式 (Tsuji, Momona, & Ueda, 1967).

- 高等人(2003)合成了 1,3-二-{N-[双(二甲氨基)甲烷]}苄基-二酰胺,它对核苷酸表现出选择性分子识别 (Gao, Cai, Qi, & Wang, 2003).

化学反应性和应用:

- 潘和达德利(2006)描述了使用 2-苄氧基-1-甲基吡啶三氟甲磺酸酯对醇进行苄基化,证明了其在有机合成中的效用 (Poon & Dudley, 2006).

生物活性及医学应用:

- 贾迪纳等人(1997)探讨了苄基化合物的 α-肾上腺素能受体阻断活性,突出了它们在药理学中的潜力 (Giardiná 等,1997).

- 梶等人(1966)研究了 N1-异丁基双胍盐酸盐对细胞培养中腺病毒的作用,表明其具有抗病毒特性 (Kaji, Kamiya, Tatewaki, Nagafuchi, & Fujiwara, 1966).

- 贾马里莱等人(2008)讨论了间碘苄基胍在治疗神经外胚层肿瘤中的应用,表明其在核医学中的应用 (Giammarile, Chiti, Lassmann, Brans, & Flux, 2008).

药理学和治疗应用:

- 鲍姆加特、拜尔和格里克(1997)研究了苯甲酰胍作为 Na+/H+ 反向转运蛋白抑制剂,这与心肌梗塞治疗有关 (Baumgarth, Beier, & Gericke, 1997).

属性

IUPAC Name |

1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGYBCQULDGYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943647 |

Source

|

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1-methylbiguanide Hydrochloride | |

CAS RN |

2123-07-1 |

Source

|

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)